4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate is a complex organic compound characterized by the presence of multiple functional groups, including amide, hydrazone, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate typically involves a multi-step process:
Formation of 3,4-Dichlorobenzamidoacetyl Hydrazone: This step involves the reaction of 3,4-dichlorobenzoyl chloride with hydrazine to form 3,4-dichlorobenzohydrazide. The hydrazide is then reacted with acetic anhydride to form 3,4-dichlorobenzamidoacetyl hydrazone.
Condensation Reaction: The hydrazone is then condensed with 4-formylphenyl 2,4-dichlorobenzoate under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic rings, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted aromatic compounds with new functional groups.
Scientific Research Applications
4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Industrial Chemistry: The compound is utilized as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl benzoate
- 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl 4-chlorobenzoate
Uniqueness
Compared to similar compounds, 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate is unique due to the presence of multiple chlorinated aromatic rings, which enhance its reactivity and potential biological activity. This structural feature also contributes to its versatility in various chemical reactions and applications.
Properties
CAS No. |
769151-63-5 |
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Molecular Formula |
C23H15Cl4N3O4 |
Molecular Weight |
539.2 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C23H15Cl4N3O4/c24-15-4-7-17(19(26)10-15)23(33)34-16-5-1-13(2-6-16)11-29-30-21(31)12-28-22(32)14-3-8-18(25)20(27)9-14/h1-11H,12H2,(H,28,32)(H,30,31)/b29-11+ |
InChI Key |
KUZZJCFERSZXJH-VPUKRXIYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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